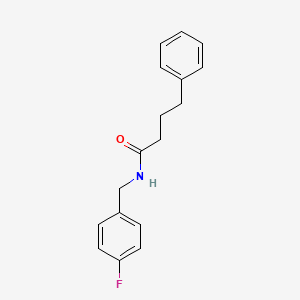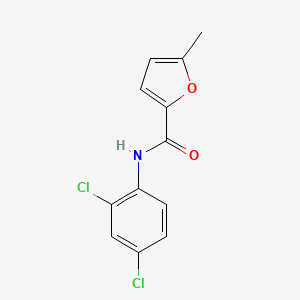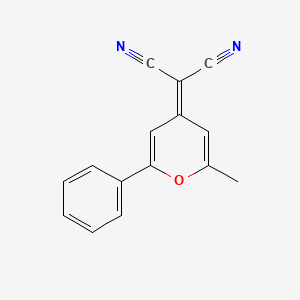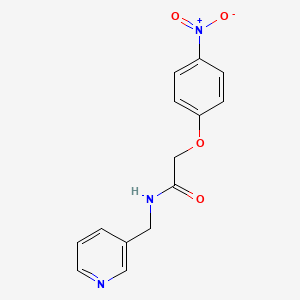
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. NM-2201 has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of biochemical events that ultimately result in the physiological effects of the drug. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including the stimulation of appetite, the reduction of pain, and the induction of relaxation and euphoria. It has also been shown to have anti-inflammatory and anti-cancer properties. However, the long-term effects of this compound on the body are not well understood, and further research is needed to fully understand its potential benefits and risks.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide for lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological effects of cannabinoids and their potential therapeutic applications. However, the use of this compound in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several areas of future research that could be explored in relation to N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide. One area is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another area is the development of new synthetic cannabinoids that are more selective and less toxic than this compound. Finally, further research is needed to fully understand the long-term effects of this compound on the body and its potential risks and benefits.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. It acts as a potent agonist of the cannabinoid receptors and has been shown to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, its potential toxicity and lack of information on its long-term effects are limitations. Future research should focus on its potential therapeutic applications, the development of new synthetic cannabinoids, and the investigation of its long-term effects.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide involves several steps, including the reaction of 2-methyl-3-furoic acid with thionyl chloride to form 2-methyl-3-furoyl chloride. This intermediate is then reacted with 2-methoxy-5-methylphenylamine to form this compound. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-methyl-3-furamide has been used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has also been used to investigate the potential therapeutic effects of cannabinoids in the treatment of various diseases, including cancer, chronic pain, and neurological disorders. In addition, this compound has been used in forensic toxicology to detect synthetic cannabinoids in biological samples.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-13(17-3)12(8-9)15-14(16)11-6-7-18-10(11)2/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMYRNWEOPAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)


![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)


![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)